2-(2-Chloro-6-fluorophenyl)morpholine
Overview
Description
2-(2-Chloro-6-fluorophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)morpholine typically involves the reaction of 2-chloro-6-fluoroaniline with morpholine. A common method includes:
Nucleophilic Substitution Reaction: The reaction of 2-chloro-6-fluoroaniline with morpholine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Methods: Employing catalysts to improve yield and reduce reaction times.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the morpholine ring or the aromatic ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for further substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields simpler amine derivatives.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with anti-inflammatory or anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-fluorophenyl)morpholine exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
2-(2-Chlorophenyl)morpholine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-(2-Fluorophenyl)morpholine: Lacks the chlorine substituent, leading to different chemical and biological properties.
2-(2-Bromophenyl)morpholine:
Uniqueness: 2-(2-Chloro-6-fluorophenyl)morpholine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its electronic properties and reactivity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZOQKDCEHOOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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